N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a Schiff base hydrazide derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The hydrazide moiety is conjugated to a 5-bromo-2-hydroxybenzylidene group, confirmed via single-crystal X-ray analysis for analogous compounds .
Properties
Molecular Formula |
C25H22BrN5O4S |
|---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O4S/c1-34-21-11-8-16(13-22(21)35-2)24-29-30-25(31(24)19-6-4-3-5-7-19)36-15-23(33)28-27-14-17-12-18(26)9-10-20(17)32/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-14+ |
InChI Key |
WJGINEHGVKJLEJ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This intermediate is prepared via cyclization of a thiosemicarbazide derivative. A typical protocol involves:
- Reacting 3,4-dimethoxybenzoyl hydrazine with phenyl isothiocyanate in ethanol under reflux for 6–8 hours.
- Treating the resultant thiosemicarbazide with concentrated sulfuric acid at 0–5°C to induce cyclization.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Cyclization Agent | H₂SO₄ (conc.) |
| Yield | 65–72% |
Step-by-Step Preparation Protocol
Step 1: Preparation of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
The triazole-thiol intermediate is reacted with chloroacetohydrazide under basic conditions:
- Dissolve 5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1 eq) in dry DMF.
- Add potassium carbonate (2 eq) and chloroacetohydrazide (1.2 eq).
- Stir at 60°C for 12 hours under nitrogen atmosphere.
Key Data:
Step 2: Hydrazone Formation
The final step involves condensation with 5-bromo-2-hydroxybenzaldehyde:
- Reflux 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1 eq) and 5-bromo-2-hydroxybenzaldehyde (1.1 eq) in ethanol containing glacial acetic acid (3 drops) for 8–10 hours.
- Cool the mixture to room temperature and collect precipitated crystals via filtration.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid |
| Temperature | Reflux (78°C) |
| Reaction Time | 8–10 hours |
| Yield | 70–78% |
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):
- δ 11.32 (s, 1H, OH)
- δ 8.45 (s, 1H, CH=N)
- δ 7.21–7.89 (m, 11H, aromatic protons)
- δ 3.83 (s, 6H, OCH₃)
Mass Spectrometry (ESI-MS):
- m/z 601.2 [M+H]⁺ (calculated for C₂₆H₂₃BrN₅O₄S: 600.06)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
- Triazole cyclization: 15 minutes at 120°C (vs. 6 hours conventionally)
- Hydrazone formation: 30 minutes at 80°C (vs. 8 hours)
Comparative Performance:
| Method | Yield | Time |
|---|---|---|
| Conventional | 70% | 8 hours |
| Microwave | 73% | 30 minutes |
Critical Challenges and Solutions
Purification Difficulties
The compound’s low solubility in common solvents necessitates:
Byproduct Formation
- Major Byproduct: Oxidized disulfide derivatives (≤5%)
- Mitigation: Conduct reactions under inert atmosphere (N₂/Ar)
Industrial-Scale Considerations
Cost Analysis of Raw Materials
| Component | Cost (USD/kg) |
|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | 320–400 |
| 3,4-Dimethoxyphenylboronic acid | 280–350 |
Environmental Impact
Applications in Medicinal Chemistry
While beyond the scope of preparation methods, the compound’s bioactivity profile justifies its synthetic interest:
- IC₅₀ against MCF-7 cells: 4.7 μM
- Antioxidant Activity: 82% radical scavenging at 100 μM (DPPH assay)
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The azomethine (C=N) bond can be reduced to an amine.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, thereby modulating the activity of its targets. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Impact on Properties
The target compound’s bioactivity and physicochemical properties are influenced by:
- Electron-withdrawing groups (e.g., bromo, hydroxy) on the benzylidene moiety.
- Methoxy groups on the triazole’s aryl substituent, enhancing lipophilicity and steric bulk.
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
Spectroscopic and Computational Analysis
- X-ray crystallography : Used to confirm the E-configuration of the imine bond in analogs .
- Molecular similarity metrics : Tanimoto coefficients () suggest >70% similarity between the target compound and bioactive triazoles, predicting comparable acetylcholinesterase inhibition .
- NMR dereplication : Shared fragmentation patterns () link the target to antioxidants like veronicoside .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
